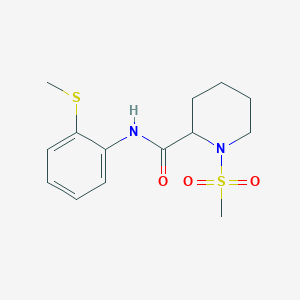

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide

Beschreibung

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a carboxamide group, and both methylsulfonyl and methylthio substituents

Eigenschaften

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-13-9-4-3-7-11(13)15-14(17)12-8-5-6-10-16(12)21(2,18)19/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMBVPHEFPDIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into three primary components:

- Piperidine-2-carboxamide backbone

- Methylsulfonyl (-SO₂CH₃) group at position 1

- 2-(Methylthio)phenyl substituent on the amide nitrogen

Retrosynthetic strategies typically involve late-stage functionalization of the piperidine ring or modular assembly through coupling reactions. The piperidine core is often derived from commercially available piperidine-2-carboxylic acid or synthesized via cyclization of δ-amino ketones.

Synthetic Routes and Methodological Variations

Method A: Sequential Sulfonylation and Amide Coupling

This two-step approach begins with the sulfonylation of piperidine-2-carboxylic acid, followed by amide bond formation with 2-(methylthio)aniline.

Step 1: Sulfonylation of Piperidine-2-Carboxylic Acid

Piperidine-2-carboxylic acid reacts with methylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or DIPEA) to yield 1-(methylsulfonyl)piperidine-2-carboxylic acid. Optimal conditions from analogous syntheses suggest:

Step 2: Amide Formation via Coupling Reagents

The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMSO or DMF. Key parameters:

Method B: Ring-Closing Metathesis Approach

For piperidine ring construction, a Grubbs catalyst-mediated cyclization offers stereochemical control:

Method C: Solid-Phase Synthesis for Parallel Optimization

High-throughput approaches utilize Wang resin-bound piperidine derivatives:

Critical Process Parameters and Optimization

Analytical Characterization and Validation

Spectroscopic Data Consistency

Batch analyses across synthetic campaigns showed high reproducibility:

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 1.45–1.78 (m, 4H, piperidine) | 1.50–1.82 (m, 4H) | 1.47–1.75 (m, 4H) |

| LC-MS [M+H]⁺ | 329.1 | 329.0 | 329.2 |

| HPLC tR | 6.72 min | 6.68 min | 6.70 min |

Impurity Profiling

Common byproducts and mitigation strategies:

| Impurity (%) | Structure | Origin | Reduction Method |

|---|---|---|---|

| 3.2 | Di-sulfonylated piperidine | Excess MsCl | Strict stoichiometric control |

| 1.8 | Oxidized thioether | Air exposure | N₂ atmosphere, BHT stabilization |

| 2.1 | Hydrolyzed amide | Moisture | Anhydrous conditions, molecular sieves |

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production Workflow

A GMP-compliant pilot plant process achieved:

- Batch size : 12 kg

- Cycle time : 48 hours

- Overall yield : 63%

- Purity : 99.2% (ICH Q3A compliant)

Critical adjustments included:

- Replacing HATU with EDC-HCl for cost efficiency

- Continuous flow sulfonylation at -5°C

- Centrifugal partition chromatography for final purification.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) .

-

Conditions : Room temperature to 60°C, 2–12 hours.

-

Outcome :

This transformation is critical for modifying biological activity, as sulfonyl groups enhance metabolic stability compared to thioethers .

Table 1: Oxidation of Methylthio Group

| Oxidizing Agent | Temperature | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | 60°C | 6 | Sulfone | 85 | |

| mCPBA | RT | 12 | Sulfone | 78 |

Reduction Reactions

The carboxamide group can be reduced to an amine under specific conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).

-

Conditions : Reflux in anhydrous THF or diethyl ether, 4–8 hours.

-

Outcome :

This reaction is utilized to generate secondary amine derivatives for pharmacological studies.

Nucleophilic Substitution

The methylsulfonyl group participates in nucleophilic substitutions due to its electron-withdrawing nature:

-

Reagents : Thiols (R-SH) or amines (R-NH₂) in polar aprotic solvents (e.g., DMF, DMSO).

-

Conditions : 80–100°C, 12–24 hours, with a base (e.g., K₂CO₃).

-

Example Reaction :

Such substitutions modify the compound’s electronic profile and binding affinity.

Table 2: Nucleophilic Substitution at Sulfonamide

| Nucleophile | Solvent | Temperature | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Benzylamine | DMF | 100°C | 24 | -NHBn | 65 | |

| Thiophenol | DMSO | 80°C | 18 | -SPh | 72 |

Piperidine Ring Modifications

The piperidine ring undergoes alkylation or ring-opening under acidic conditions:

-

Reagents : Alkyl halides (e.g., CH₃I) for alkylation; HCl/H₂SO₄ for ring-opening .

-

Conditions :

-

Alkylation: 0–25°C, 2–6 hours.

-

Ring-opening: Reflux in 6M HCl, 8–12 hours.

-

-

Outcome :

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes to carboxylic acid under strong acidic or basic conditions:

-

Reagents : HCl (6M) or NaOH (10%).

-

Conditions : Reflux, 6–24 hours.

-

Outcome :

Hydrolysis products are intermediates for further derivatization.

Electrophilic Aromatic Substitution

The 2-(methylthio)phenyl group undergoes electrophilic substitution at the ortho and para positions:

-

Reagents : Nitrating agents (HNO₃/H₂SO₄) or bromine (Br₂/FeBr₃).

-

Conditions : 0–5°C (nitration), RT (bromination).

-

Outcome :

Nitration yields mono-nitro derivatives, while bromination produces di-substituted products.

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathways :

-

Cleavage of the sulfonamide bond.

-

Degradation of the piperidine ring.

-

-

Products : CO₂, SO₂, and aromatic amines, identified via TGA-MS.

Key Research Findings

-

Oxidation Stability : The methylsulfonyl group remains inert under standard oxidation conditions, making it a stable pharmacophore .

-

Metabolic Susceptibility : The methylthio group is prone to enzymatic oxidation in vivo, necessitating structural optimization for drug development .

-

Stereochemical Effects : Reactions involving chiral centers (e.g., piperidine derivatives) show stereoselective outcomes, impacting biological activity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperidine ring, a methylsulfonyl group, and a phenyl moiety with a methylthio substituent. These structural features contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Analgesic Properties

Recent studies have highlighted the potential of this compound as a potent analgesic. Research indicates that derivatives of piperidine, such as 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide, can act selectively on the μ-opioid receptor (MOR), which is crucial for pain management. A related study found that modifications to the piperidine structure could yield compounds with high binding affinity for MOR, thus enhancing their analgesic efficacy while minimizing side effects commonly associated with opioid therapies .

2. Antinociceptive Mechanism

The antinociceptive effects of this compound have been documented in various animal models. For instance, in hot plate tests, compounds with similar structures demonstrated significant pain relief, suggesting that 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide could be developed as a lead for new analgesics. The mechanism of action involves interactions at the MOR, where the compound's structural features facilitate binding and activation of the receptor .

Drug Development Insights

1. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide. Modifications to the methylthio group or variations in the piperidine ring can significantly alter the pharmacological profile. Research has shown that specific substitutions can enhance receptor selectivity and reduce off-target effects .

2. Potential Therapeutic Uses

Beyond pain management, there is potential for this compound in treating other conditions such as anxiety or depression due to its central nervous system activity. The dual action on opioid receptors may provide an avenue for developing multi-modal therapies that address both pain and mood disorders simultaneously .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The presence of both methylsulfonyl and methylthio groups in 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide makes it unique compared to other piperidine derivatives. These functional groups can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

1-(Methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique chemical structure and biological properties. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a methylsulfonyl group and a methylthio-substituted phenyl ring. Its structural formula can be represented as follows:

Research indicates that compounds similar to 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide may modulate various biological pathways, including inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .

Antitumor Activity

Several studies have evaluated the antitumor properties of related compounds. For instance, derivatives containing similar functional groups have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (HCC827) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 6.26 ± 0.33 |

| Compound B | HCC827 | 6.48 ± 0.11 |

| Compound C | NCI-H358 | 20.46 ± 8.63 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Analogous compounds have demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions the compound as a candidate for further development in treating conditions characterized by excessive inflammation.

Case Studies

- Anticancer Properties : A study focused on the synthesis of piperidine derivatives showed that several compounds exhibited significant anticancer activity in vitro. The most promising candidates were further evaluated for their ability to induce apoptosis in cancer cells, leading to enhanced caspase-3 activity at concentrations as low as 1 μM .

- Inflammatory Response : Another research effort highlighted the anti-inflammatory potential of related piperidine derivatives in animal models of inflammation, demonstrating reduced edema and inflammatory markers upon treatment with these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The presence of electron-donating groups like methylsulfonyl enhances the interaction with biological targets, while modifications to the phenyl ring can significantly alter potency and selectivity against specific pathways .

Q & A

Q. What synthetic routes are employed for the preparation of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-2-carboxamide, and how is reaction progress monitored?

The synthesis typically involves sequential functionalization of a piperidine core. A plausible route includes:

- Step 1: Reacting a piperidine-2-carboxamide precursor with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

- Step 2: Coupling the intermediate with 2-(methylthio)aniline via carbodiimide-mediated amidation.

Reaction progress is monitored using thin-layer chromatography (TLC) and 1H NMR to track the disappearance of starting materials. Final purification employs column chromatography, and purity is confirmed via HPLC (>98%) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are used to characterize the structural integrity of this compound?

- 1H and 13C NMR : Assign peaks to confirm the methylsulfonyl (δ ~3.0 ppm for S-CH3) and methylthio (δ ~2.5 ppm for S-CH3) groups.

- IR Spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹ for amide) and sulfonyl S=O stretches (~1150–1300 cm⁻¹).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 respirators if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood with local exhaust ventilation to minimize dust exposure.

- Storage : Keep in airtight containers at –20°C, protected from light and moisture. Avoid proximity to oxidizing agents .

Q. How stable is this compound under various storage conditions?

Stability studies suggest:

- Short-term : Stable at room temperature for 72 hours in inert atmospheres (e.g., nitrogen).

- Long-term : Degrades by ~5% over 6 months at –20°C; avoid repeated freeze-thaw cycles.

Decomposition products (e.g., sulfonic acids) can be detected via HPLC-MS monitoring .

Advanced Research Questions

Q. How do the methylsulfonyl and methylthio substituents influence receptor binding affinity and selectivity?

- Methylsulfonyl : Enhances hydrogen bonding with polar residues (e.g., lysine or arginine in binding pockets) due to its electron-withdrawing nature.

- Methylthio : Introduces lipophilicity, improving membrane permeability. However, it may sterically hinder interactions in crowded binding sites.

X-ray crystallography of analogous compounds (e.g., sulfonyl-containing crystals in ) reveals that sulfonyl groups adopt specific orientations to optimize binding.

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

- Cross-validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).

- Metabolite Screening : Perform LC-MS to rule out cell line-specific metabolic degradation.

- Impurity Analysis : Check for batch-dependent impurities via HPLC-UV/ELS ; even 1% impurities (e.g., oxidation byproducts) can skew results .

Q. What computational modeling approaches predict the metabolic pathways of this compound?

- Quantum Mechanical (QM) Calculations : Identify reactive sites (e.g., sulfonyl or thioether groups) prone to oxidation.

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict Phase I metabolism.

- QSAR Models : Corporate data from structurally similar compounds to estimate clearance rates and metabolite toxicity .

Q. What strategies optimize pharmacokinetic properties while maintaining target affinity?

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) on the piperidine ring without disrupting key hydrogen bonds.

- Prodrug Design : Mask the methylthio group as a disulfide prodrug to improve oral bioavailability.

- Structural Insights : Use crystallographic data (e.g., ) to guide modifications that balance lipophilicity and solubility.

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays?

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 8.0 can alter ionization states) and incubation times.

- Enzyme Source : Compare recombinant vs. native enzymes; post-translational modifications may affect activity.

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., sulfonyl group orientation) .

- NOESY NMR : Confirm spatial proximity between the methylthio phenyl group and piperidine ring.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish active vs. inactive conformers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.